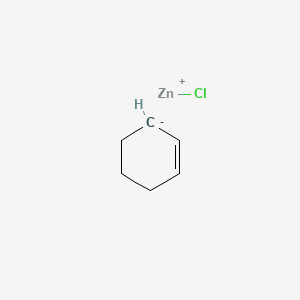
Zinc, chloro-2-cyclohexen-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, chloro-2-cyclohexen-1-yl- is a chemical compound with the molecular formula C6H9ClZn It is a zinc-based organometallic compound that features a cyclohexene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, chloro-2-cyclohexen-1-yl- typically involves the reaction of cyclohexene with zinc chloride under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Anhydrous solvents are often used to ensure the purity of the product .
Industrial Production Methods
Industrial production of Zinc, chloro-2-cyclohexen-1-yl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Zinc, chloro-2-cyclohexen-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxides.
Reduction: It can be reduced to form zinc metal and cyclohexene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include zinc oxides, cyclohexene derivatives, and various substituted cyclohexenes depending on the reagents and conditions used .
Scientific Research Applications
Zinc, chloro-2-cyclohexen-1-yl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various chemical intermediates and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of Zinc, chloro-2-cyclohexen-1-yl- involves its ability to participate in various chemical reactions due to the presence of the zinc atom and the reactive chlorine substituent. The zinc atom can coordinate with other molecules, facilitating reactions such as nucleophilic substitution and oxidative addition. The chlorine atom can be easily replaced by other functional groups, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: An organic compound with a similar cyclohexene ring structure but with a ketone functional group instead of a chlorine atom.
Cyclohexane: A saturated cyclic hydrocarbon with a similar ring structure but lacking the chlorine substituent.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
704910-45-2 |
|---|---|
Molecular Formula |
C6H9ClZn |
Molecular Weight |
182.0 g/mol |
IUPAC Name |
chlorozinc(1+);cyclohexene |
InChI |
InChI=1S/C6H9.ClH.Zn/c1-2-4-6-5-3-1;;/h1-3H,4-6H2;1H;/q-1;;+2/p-1 |
InChI Key |
SHHGWANNASRBJQ-UHFFFAOYSA-M |
Canonical SMILES |
C1C[CH-]C=CC1.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


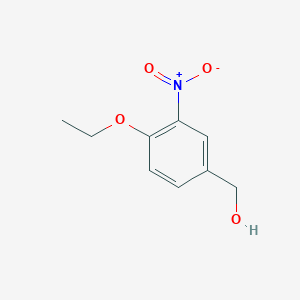
phosphane](/img/structure/B12526637.png)
![6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526643.png)
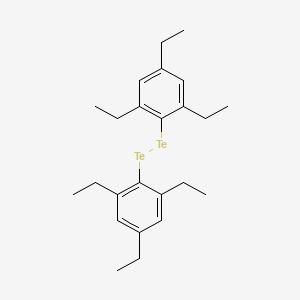
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12526656.png)
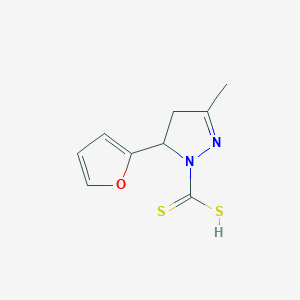
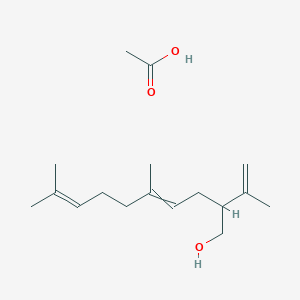
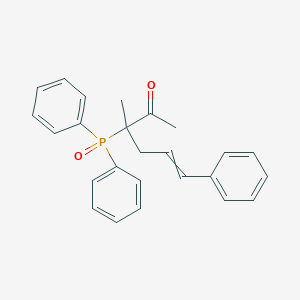
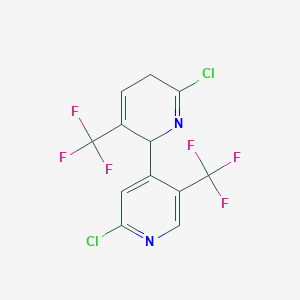
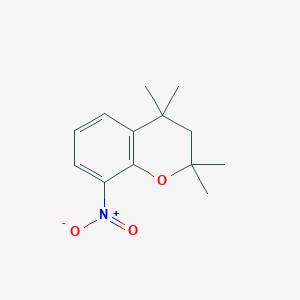
![4-(Methylsulfanyl)-2-[(propan-2-yl)oxy]butanoic acid](/img/structure/B12526683.png)
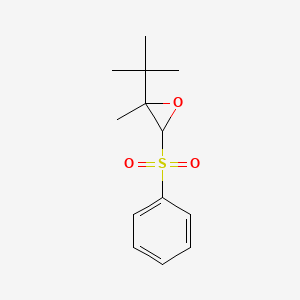
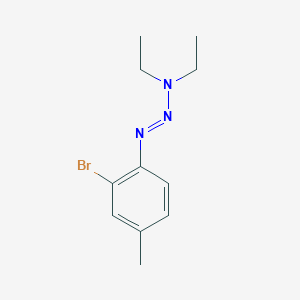
![Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate](/img/structure/B12526699.png)
